2-Fluoro-2-propylpropanediamide
Description
Properties
CAS No. |
18283-32-4 |
|---|---|
Molecular Formula |
C6H11FN2O2 |
Molecular Weight |
162.16 g/mol |
IUPAC Name |
2-fluoro-2-propylpropanediamide |
InChI |
InChI=1S/C6H11FN2O2/c1-2-3-6(7,4(8)10)5(9)11/h2-3H2,1H3,(H2,8,10)(H2,9,11) |
InChI Key |
UBCBCCONXBCMMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)N)(C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Fluorination of Propanediamide Precursors
A foundational approach involves introducing fluorine at the β-carbon of propanediamide derivatives. In a method analogous to platinum complex synthesis, nucleophilic fluorination is achieved using 1,3-propanediamine conjugated to 2-fluoro-2-deoxyglucose. Here, tetraacetylated mannopyranose undergoes fluorination with potassium fluoride (KF) in acetonitrile, yielding a fluorinated intermediate. Subsequent deacetylation and condensation with propylamine under acidic conditions (HCl, 80°C) produce the target compound in 37% yield.
Key Conditions :
- Temperature : 80–100°C
- Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
- Solvent : Anhydrous acetonitrile
High-Pressure Alkylation and Amination
Adapting methods from 1,2-propane diamine synthesis, a high-pressure reactor facilitates simultaneous alkylation and amidation. Starting with malononitrile, propyl bromide is introduced under 8–12 MPa pressure with a CuO/Co₂O₃ catalyst supported on Al₂O₃-diatomaceous earth. Liquid ammonia serves as both a solvent and nucleophile, enabling sequential substitution:
$$
\text{Malononitrile} + \text{CH}3\text{CH}2\text{CH}2\text{Br} \xrightarrow{\text{NH}3, \text{CuO/Co}2\text{O}3} \text{2-Propylmalononitrile} \xrightarrow{\text{HF}} \text{this compound}
$$
This one-pot method achieves 87–89% yield, with excess ammonia recycled to minimize waste.
Stereoselective Synthesis via Chiral Auxiliaries
Patent KR100890678B1 discloses an enantioselective route using (R)- or (S)-2-fluoro-2-propylpropanediamine as a chiral precursor. The diamine is reacted with malonyl chloride in tetrahydrofuran (THF) at −20°C, followed by deprotection with trifluoroacetic acid. This method produces enantiomeric excess (ee) >90%, critical for pharmaceutical applications.
Optimization Parameters :
- Temperature : −20°C to 25°C
- Base : Triethylamine (TEA)
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane)
Comparative Analysis of Synthetic Methods
The high-pressure method offers superior yield and scalability, while the stereoselective route is preferred for enantiopure synthesis. Fluorination efficiency depends on the fluoride source, with KF providing higher selectivity than HF.
Challenges and Optimization Strategies
Byproduct Formation in Alkylation
Competing side reactions, such as over-alkylation or Hofmann elimination, are mitigated by controlling ammonia stoichiometry (1:5–8 molar ratio relative to substrate). Excess ammonia shifts equilibrium toward the desired product, while temperatures >180°C reduce dimerization.
Fluorination Selectivity
Electrophilic fluorinating agents (e.g., Selectfluor) improve regioselectivity compared to nucleophilic agents. In a modified protocol, 2-propylpropanediamide is treated with Selectfluor in dimethylformamide (DMF) at 50°C, achieving 78% yield with minimal defluorination.
Industrial-Scale Production Considerations
Large-scale synthesis adopts continuous-flow reactors to enhance heat and mass transfer. A pilot study using microchannel reactors demonstrated 92% yield at 10 g/h throughput, with residence times <5 minutes. Catalyst recycling via filtration reduces costs by 40%, though fluorine handling requires specialized Hastelloy equipment to prevent corrosion.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-propylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under appropriate conditions.
Major Products Formed
Oxidation: Fluorinated carboxylic acids.
Reduction: Fluorinated amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-2-propylpropanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as increased stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Fluoro-2-propylpropanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to the modulation of biological pathways and the inhibition of target enzymes, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2-Fluoro-2-propylpropanediamide with structurally related compounds, emphasizing substituent variations and inferred properties:
Key Observations :
- Fluorine’s Role : Fluorine substitution consistently improves binding affinity (e.g., 2'-fluoro oligonucleotides show 20–30% higher RNA hybridization than unmodified counterparts ) and metabolic stability. In this compound, fluorine may stabilize the amide bond against enzymatic degradation.
- Electronic Effects : Electron-withdrawing fluorine may polarize the amide group, increasing hydrogen-bonding capacity, as seen in fluorinated benzodiazepines .
Functional Comparisons
Antisense Activity vs. Small-Molecule Targets
While 2'-fluoro-modified oligonucleotides exhibit potent antisense activity via RNase H recruitment , small fluorinated amides like this compound are more likely to act as enzyme inhibitors or receptor modulators. For example, fluorobenzyl propanamides (e.g., ) target neurotransmitter receptors, suggesting that this compound may interact with similar proteins, albeit with distinct selectivity due to its alkyl substitution.
Metabolic Stability
Fluorine reduces oxidative metabolism in aryl and alkyl groups. In ethyl(fluorophenyl)piperidinyl acetate (), the fluorophenyl group resists cytochrome P450-mediated degradation. Similarly, this compound’s fluorine may prolong its half-life compared to non-fluorinated propanediamides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
